Cas no 946883-32-5 (8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one structure](https://ja.kuujia.com/scimg/cas/946883-32-5x500.png)
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one 化学的及び物理的性質
名前と識別子
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- 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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- MDL: MFCD16855165
- インチ: 1S/C12H15NOS/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2
- InChIKey: PCADUFLDCLIHFR-UHFFFAOYSA-N
- ほほえんだ: C12N(CC3SC=CC=3)C(CC1)CC(=O)C2
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB514127-1g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one; . |
946883-32-5 | 1g |
€542.30 | 2025-02-13 | ||
abcr | AB514127-1 g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
946883-32-5 | 1g |
€542.30 | 2023-04-18 | ||
abcr | AB514127-10g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one; . |
946883-32-5 | 10g |
€1330.40 | 2025-02-13 | ||
abcr | AB514127-25g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one; . |
946883-32-5 | 25g |
€1851.50 | 2025-02-13 | ||
abcr | AB514127-10 g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
946883-32-5 | 10g |
€1,330.40 | 2023-04-18 | ||
abcr | AB514127-5 g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
946883-32-5 | 5g |
€947.00 | 2023-04-18 | ||
abcr | AB514127-5g |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one; . |
946883-32-5 | 5g |
€947.00 | 2025-02-13 |
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-oneに関する追加情報
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one (CAS No: 946883-32-5)
The compound 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one, with the CAS registry number 946883-32-5, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, specifically featuring a bicyclo[3.2.1]octane framework, which is a type of bridged bicyclic system known for its structural rigidity and unique electronic properties.
The molecule's structure is characterized by the presence of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is attached via a methylene group (-CH₂-) to the nitrogen atom at position 8 of the bicyclic system. The ketone group at position 3 further contributes to the compound's reactivity and functional diversity. This combination of structural elements makes 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan an intriguing target for both synthetic and medicinal chemistry research.
Recent studies have highlighted the potential of this compound as a building block in drug discovery, particularly in the development of novel bioactive agents with improved pharmacokinetic profiles and selectivity for specific molecular targets. The thiophene moiety, known for its ability to participate in various non-covalent interactions such as π–π stacking and hydrogen bonding, plays a crucial role in enhancing the compound's bioavailability and target binding affinity.
Moreover, the bicyclic framework provides steric hindrance and rigidity, which are essential for optimizing drug-like properties such as solubility and stability in physiological conditions. Researchers have explored the use of this compound in designing inhibitors for various enzymes, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer, inflammation, and neurodegenerative diseases.
In terms of synthesis, the preparation of 8-(Thiophen-yl)methyl)-bicyclo[octan] derivatives involves multi-step processes that often require advanced techniques such as ring-closing metathesis or organocatalytic strategies to achieve high yields and stereochemical control.
One of the most promising applications of this compound lies in its potential to serve as a scaffold for developing next-generation therapeutics with enhanced efficacy and reduced side effects compared to existing treatments.
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